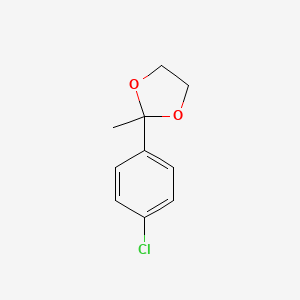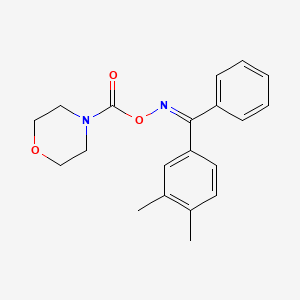
5-(2,4-Difluoro-phenyl)-oxazole-4-carboxylic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(2,4-Difluoro-phenyl)-oxazole-4-carboxylic acid” belongs to the class of organic compounds known as oxazole carboxylic acids and derivatives. These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an oxazole ring .
Molecular Structure Analysis
The molecular structure of similar compounds like 2,4-Difluorophenylboronic acid is essentially planar, indicating electronic delocalization between the dihydroxy-boryl group and the aromatic ring .Chemical Reactions Analysis
Again, while specific reactions involving “5-(2,4-Difluoro-phenyl)-oxazole-4-carboxylic acid” are not available, 2,4-Difluorophenylboronic acid is known to be involved in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2,4-Difluoro-phenyl)-oxazole-4-carboxylic acid” would depend on its specific structure. For instance, 2,4-Difluorophenylboronic acid is a powder with a melting point of 247-250 °C .Safety and Hazards
Future Directions
The future directions for research on “5-(2,4-Difluoro-phenyl)-oxazole-4-carboxylic acid” would depend on its specific properties and potential applications. Compounds with similar structures have been used in the synthesis of dyes and as receptor-like molecules , suggesting potential applications in these areas.
properties
IUPAC Name |
5-(2,4-difluorophenyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-5-1-2-6(7(12)3-5)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBRUQHKSZHZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(N=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)
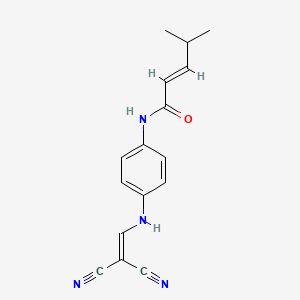

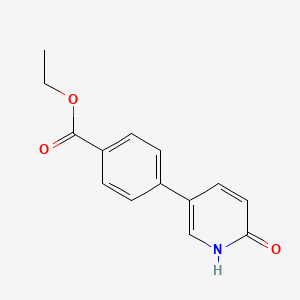
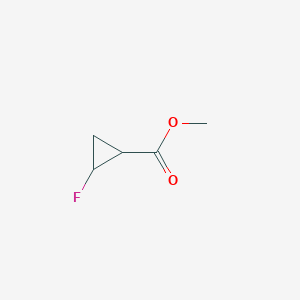

![1-[2-(Benzyloxy)phenyl]propan-2-one, 97%](/img/structure/B6320660.png)


